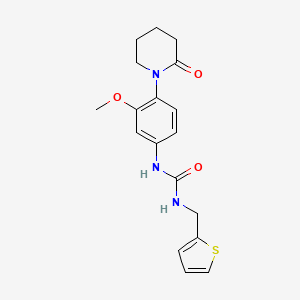
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, also referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's IUPAC name is 1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-thiophen-2-ylurea, with a molecular formula of C17H19N3O3S. Its structure features a methoxy group, a thiophenyl group, and a piperidine-derived moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific binding sites may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. For instance, the urea moiety can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives containing the oxopiperidinyl group display significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that urea derivatives can inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various pathways such as the PI3K/Akt signaling pathway.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For example, it has been suggested that similar compounds can inhibit factor Xa, a critical enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for further development in thrombotic disorder treatments .
Case Studies
- Antimicrobial Efficacy : A study reported the synthesis and evaluation of new derivatives that included the oxopiperidinyl moiety. These derivatives were tested for antimicrobial activity and showed promising results against several bacterial strains .
- Anticancer Activity : In vitro studies demonstrated that compounds with similar structures could reduce cell viability in cancer cell lines by disrupting metabolic processes essential for cancer cell survival .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) | Lacks thiophenyl group | Notable factor Xa inhibition |
| 1-(3-Methoxyphenyl)-7-Oxo | Similar core structure | Anticancer properties observed |
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-16-11-13(20-18(23)19-12-14-5-4-10-25-14)7-8-15(16)21-9-3-2-6-17(21)22/h4-5,7-8,10-11H,2-3,6,9,12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAJIWMRLCQGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CS2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














